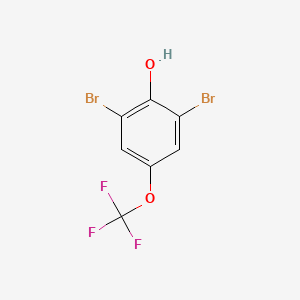

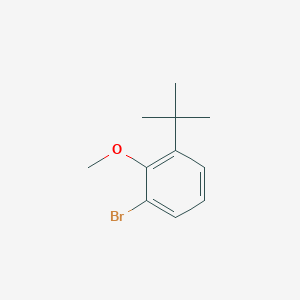

1-Bromo-3-(tert-butyl)-2-methoxybenzene

Overview

Description

The compound 1-Bromo-3-(tert-butyl)-2-methoxybenzene is a brominated aromatic molecule that is structurally characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzene ring. The specific arrangement of these substituents on the benzene ring can influence the compound's reactivity and physical properties. The compound is of interest in various chemical reactions and can serve as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex due to the influence of substituents on the benzene ring, which can direct further substitution to specific positions on the ring. For example, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene involves the use of 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the reaction conditions significantly affecting the yield . Similarly, the bromination of 1,4-di-tert-butylbenzene yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of similar brominated aromatic compounds, such as 1,3,5-tri-tert-butylbenzene, has been studied. The kinetics and mechanism of its bromination suggest that the steric effects of the tert-butyl groups and the electronic effects of the bromine substituents play a significant role in the reaction pathway .

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds can be quite varied. For instance, the bromination of 1,3,5-tri-tert-butylbenzene shows a high order in bromine, indicating a complex reaction mechanism involving clustered polybromide anions in the transition state . Aryl radical cyclization reactions, such as those involving 2-(2-propynyloxy)bromobenzenes, demonstrate the potential for creating complex structures through electrochemical reduction in the presence of carbon dioxide . These reactions highlight the versatility of brominated aromatic compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of brominated aromatic compounds are generally influenced by the nature and position of substituents on the benzene ring. For example, the presence of electron-donating groups like methoxy can affect the electron density of the ring and thus its reactivity towards electrophiles . The steric bulk of tert-butyl groups can also impact the compound's boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Sterically Protected Compounds : A bulky bromobenzene derivative, which is structurally related to 1-Bromo-3-(tert-butyl)-2-methoxybenzene, has been used in the preparation of sterically protected diphosphene and fluorenylidenephosphine. These compounds, featuring low-coordinate phosphorus atoms, demonstrate the potential of this compound in synthesizing complex molecules with unique electronic properties (Toyota et al., 2003).

Catalysis and Fragrance Synthesis : This compound plays a role in the catalysis of fragrance synthesis. Specifically, it's used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, to produce floral fragrances (Scrivanti et al., 2008).

Stabilization of Low-coordinate Phosphorus Compounds : A related sterically hindered bromobenzene has been converted into a phosphonous dichloride, which was then used to stabilize a low-coordinate phosphorus compound (Yoshifuji et al., 1993).

Pharmaceutical Research : Schiff base compounds, including derivatives structurally similar to this compound, have been synthesized for various biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. They also show potential in interacting with Salmon sperm DNA, indicating their relevance in biochemical and pharmaceutical research (Sirajuddin et al., 2013).

Synthesis of Liquid Crystal Compounds : This compound has been used in the synthesis of liquid crystals, demonstrating its utility in the field of materials science, particularly in the development of advanced display technologies (Bertini et al., 2003).

Chemical Reaction Studies and Solvent Effects : Research has explored the effects of different solvents on the lithium-bromine exchange reactions involving compounds like this compound. Such studies are crucial in understanding reaction mechanisms and optimizing industrial processes (Bailey et al., 2006).

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-tert-butyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCFOFFQECJGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592965 | |

| Record name | 1-Bromo-3-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007375-07-6 | |

| Record name | 1-Bromo-3-tert-butyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)